Mgaipaa
Description
Overview of ADP Ribosylation Factor (ARF) Protein Family in Cellular Regulation
The ARF family comprises a group of small GTP-binding proteins found ubiquitously in eukaryotic cells. nih.gov In mammals, this family includes six ARF proteins (ARF1-6), along with ARF-like proteins (ARLs) and Secretion-Associated RAS-related (SARs) proteins, forming a larger superfamily. researchgate.netnih.gov Based on sequence homology, the ARF proteins (ARF1-6) are categorized into three classes: Class I (ARF1, ARF2, ARF3), Class II (ARF4, ARF5), and Class III (ARF6). researchgate.net
ARF proteins function primarily as regulators of membrane traffic, influencing processes such as vesicle budding, uncoating, and fusion. researchgate.netnih.govnih.gov They achieve this by recruiting coat proteins, lipid-modifying enzymes like phosphatidylinositol kinases, and cytoskeletal factors to specific membrane compartments. nih.gov For instance, ARF1 is well-known for its role in recruiting COPI coat complexes to Golgi membranes, essential for retrograde transport. nih.gov ARF6, on the other hand, is predominantly involved in plasma membrane and endosomal trafficking, as well as actin cytoskeleton dynamics. nih.gov Beyond membrane trafficking, ARFs also participate in signaling pathways and the remodeling of the cytoskeleton. nih.govnih.gov Their activity is tightly controlled by GEFs, which promote the exchange of GDP for GTP, thus activating ARFs, and by GAPs, which stimulate GTP hydrolysis, leading to ARF inactivation. researchgate.netnih.gov
Functional Importance of N-Terminal Regions in ARF Activation and Interaction Dynamics
A hallmark of ARF family proteins is the presence of an N-terminal amphipathic helix. nih.gov This region is critical for membrane binding and is often modified by myristoylation, a co-translational lipid modification that enhances membrane recruitment and biological activity. nih.govnih.gov
The N-terminal helix undergoes a conformational change upon GTP binding. In the inactive, GDP-bound state, the N-terminal helix is often sequestered within a hydrophobic pocket of the protein core. researchgate.netnih.gov Upon GTP binding, a conformational rearrangement occurs, particularly in the switch regions and an adjacent interswitch region, which leads to the extrusion and exposure of the N-terminal amphipathic helix. nih.govnih.gov This exposed helix, often in conjunction with the myristoyl group, then inserts into the lipid bilayer, anchoring the ARF protein to the membrane surface. nih.gov
This membrane association is a prerequisite for ARF proteins to interact with their downstream effectors and regulators, including GEFs and GAPs, and to carry out their functions in membrane trafficking and signaling. Research has demonstrated that the N-terminal region is a critical determinant of ARF activities. nih.gov For example, deletion of the N-terminal residues can render ARF proteins inactive, even if they retain the ability to bind guanine (B1146940) nucleotides. nih.gov
Studies utilizing synthetic peptides corresponding to the N-terminal sequences of ARF proteins have provided valuable insights into the specific contributions of this region. The compound Mgaipaa is described as corresponding to the amino terminus of the ADP ribosylation factor and is used to elucidate the role of this region in ARF activity. nih.gov Such peptides can act as specific inhibitors of ARF activities, interfering with processes like protein transport. nih.gov This highlights the direct involvement of the N-terminal sequence in mediating critical interactions required for ARF function. The interaction of the ARF N-terminus with other proteins, such as the PH domain of certain GAPs, can be regulated by membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2), further emphasizing the complex interplay between the N-terminus, the membrane environment, and regulatory proteins.
The myristoylation and the specific sequence of the N-terminal region, as represented by compounds like this compound, are therefore not merely passive anchors but active participants in the conformational changes and protein-lipid/protein-protein interactions that govern the ARF activation cycle and its downstream effects. nih.gov
While specific detailed research findings solely focused on this compound's interactions and effects at a molecular level within the ARF context were not extensively detailed in the search results beyond its use to study the N-terminus, the broader literature on ARF N-terminal function provides the scientific framework within which studies using this compound are conducted. The compound's design as an ARF N-terminal mimic underscores the established importance of this protein segment in ARF biology.
Below is a table summarizing key aspects of ARF protein classes, based on the information gathered:
| ARF Class | Members (Human) | Primary Localization | Key Functions |
| Class I | ARF1, ARF3 | Golgi apparatus | Vesicle budding (COPI), recruitment of adaptors (AP1, AP3, AP4, GGAs), PLD activation |
| Class II | ARF4, ARF5 | ER-Golgi system | Secretion pathway (less characterized than Class I) |
| Class III | ARF6 | Plasma membrane, Endosomes | Actin cytoskeleton dynamics, Endocytic recycling, PLD activation |
Note: This table is intended to represent data discussed in the text based on research findings.
Further detailed research findings on the specific biochemical activities and interaction dynamics elucidated directly through the use of this compound would provide more granular data. However, the available information establishes this compound as a tool for investigating the crucial functional contributions of the ARF amino terminus.
Compound Information
Structure
2D Structure
Properties
IUPAC Name |
5-amino-4-[[6-amino-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H146N20O20/c1-9-11-12-13-14-15-16-17-18-19-29-42-76(116)99-54-77(117)105-72(52-74(96)114)92(132)113-81(59(7)10-2)93(133)112-70(50-62-36-25-21-26-37-62)87(127)102-60(8)83(123)108-73(53-75(97)115)91(131)109-68(48-58(5)6)89(129)111-71(51-63-38-27-22-28-39-63)90(130)107-65(40-30-32-45-94)84(124)100-56-79(119)104-67(47-57(3)4)88(128)110-69(49-61-34-23-20-24-35-61)85(125)101-55-78(118)103-66(41-31-33-46-95)86(126)106-64(82(98)122)43-44-80(120)121/h20-28,34-39,57-60,64-73,81H,9-19,29-33,40-56,94-95H2,1-8H3,(H2,96,114)(H2,97,115)(H2,98,122)(H,99,116)(H,100,124)(H,101,125)(H,102,127)(H,103,118)(H,104,119)(H,105,117)(H,106,126)(H,107,130)(H,108,123)(H,109,131)(H,110,128)(H,111,129)(H,112,133)(H,113,132)(H,120,121)/t59?,60-,64?,65-,66?,67-,68+,69?,70-,71-,72-,73-,81-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFZAANEGXJTN-SOKIVXFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H146N20O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132499-65-1 | |
| Record name | Mgaipaa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132499651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mgaipaa As a Defined Biochemical Entity for Adp Ribosylation Factor N Terminus Research
Structural and Functional Correspondence of Mgaipaa to the ADP Ribosylation Factor Amino Terminus
This compound's utility stems from its structural and functional correspondence to the native N-terminal region of ARF proteins. By mimicking this crucial segment, researchers can investigate its specific contributions to ARF behavior without the complexity of the full-length protein.
Mimicry of Native ARF N-Terminal Conformation and Interactions
The N-terminal region of ARF proteins, often an amphipathic helix, undergoes conformational changes linked to the protein's GDP/GTP cycling. In the GDP-bound, inactive state, this N-terminal helix can bind to a hydrophobic pocket within the ARF protein itself, effectively acting as a "molecular hasp" that maintains the inactive conformation. nih.govuni-freiburg.de Upon GTP binding, a structural rearrangement occurs, including a shift in the interswitch region, which disrupts the N-terminal binding pocket and exposes the amphipathic helix. nih.govuni-freiburg.de This exposure is critical for membrane association and interaction with downstream effectors and regulatory proteins.
This compound is designed to mimic this native ARF N-terminal conformation, particularly its exposed state or its potential to interact with other molecules. Research using peptides corresponding to the ARF1 N-terminus, such as a peptide comprising residues 2-17 of ARF1 ([2-17]ARF1), has demonstrated interaction with other protein domains, like the PH domain of ASAP1. unam.mxidrblab.net This interaction was shown to be dependent on phosphatidylinositol 4,5-bisphosphate (PIP2), highlighting the role of the ARF N-terminus in regulated protein-protein and protein-lipid interactions. unam.mxidrblab.net The ability of this compound to replicate these interactions allows for focused study of the N-terminal contribution.
Specificity and Utility of this compound as a Molecular Probe for ARF Function Elucidation
This compound serves as a specific molecular probe, enabling researchers to isolate and study the functions directly attributable to the ARF N-terminus. Its utility lies in its ability to interfere with or mimic the native interactions of the N-terminal region in a controlled experimental setting. By introducing this compound, researchers can perturb processes that rely on the intact ARF N-terminus, such as membrane recruitment or interaction with specific regulatory proteins like GTPase-activating proteins (GAPs).
For instance, studies using N-terminal peptides of ARF1 have shown that these peptides can inhibit the GAP activity of proteins like ASAP1, suggesting that the ARF N-terminus is involved in the interaction with and regulation by GAPs. unam.mxidrblab.net The PIP2-dependent binding of the ARF1 N-terminal peptide to the PH domain of ASAP1 further underscores the specificity of these interactions and the utility of N-terminal mimics in dissecting the molecular mechanisms governing ARF activity and localization. unam.mxidrblab.net this compound, as a defined entity corresponding to this region, provides a tool to specifically investigate these interactions and their downstream effects on ARF function and cellular processes like actin remodeling. unam.mxidrblab.net
Derivation and Characterization of this compound for Research Applications
This compound is derived to represent the amino terminus of the ADP ribosylation factor for research purposes. guidetopharmacology.orgnih.gov While specific detailed protocols for the synthesis and comprehensive characterization of this compound are not extensively detailed in the provided search results, its definition as corresponding to the ARF N-terminus implies a structure that replicates this protein segment.
The compound is identified with a CAS number, 132499-65-1, which is a unique numerical identifier for chemical substances. guidetopharmacology.org This identifier is crucial for its cataloging and use in research. This compound is explicitly stated as being for research use only. guidetopharmacology.org
General chemical synthesis and characterization techniques applicable to peptides and small organic molecules would be employed in the production and validation of this compound for research applications. These methods typically involve established peptide synthesis strategies to assemble the amino acid sequence corresponding to the ARF N-terminus and analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatography to confirm its identity, purity, and structural integrity. While the specific data from such characterization for this compound itself is not provided in the search results, these are standard practices to ensure the quality and reliability of biochemical reagents used in research.
Methodological Applications of Mgaipaa in Biochemical and Cellular Studies
In Vitro Experimental Paradigms Employing Mgaipaa
Cell-free systems provide a controlled environment to study complex cellular processes without the intricate feedback loops present in intact cells. This compound is particularly suited for such in vitro paradigms to investigate the direct role of the ARF1 N-terminus in biochemical reactions.
The myristoylated N-terminus of ARF1 is a critical determinant for its function in vesicular trafficking. Synthetic peptides like this compound have been instrumental in reconstituting and probing these processes in cell-free assays. An early and pivotal application of such peptides was in an in vitro system that reconstitutes vesicular transport from the Endoplasmic Reticulum (ER) to the cis-Golgi compartment using semi-intact mammalian cells. In these experiments, peptides corresponding to the N-terminal domain of ARF1, analogous to this compound, were shown to potently inhibit the transport of the vesicular stomatitis virus G (VSV-G) protein. nih.gov
This inhibition was found to be rapid and irreversible, with half-maximal inhibition occurring in the low micromolar range, suggesting a direct and high-affinity interaction with a key component of the transport machinery. nih.gov These findings were crucial in establishing a direct role for the ARF N-terminus in the cyclical fission and fusion of transport vesicles that mediate ER-to-Golgi trafficking. nih.gov
Further reconstituted systems using purified proteins and artificial membrane vesicles (liposomes) have expanded on these findings. While these studies often use the full-length myristoylated ARF1 protein, the principles underscore the function of the this compound peptide sequence. For instance, myristoylated ARF1, when activated to its GTP-bound state, can induce membrane curvature and tubulation from synthetic lipid sheets, a fundamental step in vesicle formation. pnas.orgnih.gov In other cell-free assays, activated myristoylated ARF1 bound to liposomes was shown to recruit the necessary cellular machinery from cytosolic extracts to drive actin polymerization, generating force for vesicle movement. pnas.org These reconstituted systems highlight the central role of the myristoylated N-terminus in initiating the cascade of events leading to vesicle budding and transport.
| Peptide | Description | Half-Maximal Inhibition (IC50) | Inferred Site of Action |
|---|---|---|---|
| hARF1 Peptide | Corresponds to the N-terminus of human ARF1 (analogous to this compound) | 22 µM | Late vesicle fusion step |
| hARF4 Peptide | Corresponds to the N-terminus of human ARF4 | 15 µM | Late vesicle fusion step |
A primary function of active, membrane-bound ARF1 is the recruitment of cytosolic effector proteins to specific membrane compartments. These effectors include coat proteins (like COPI and AP-3) and lipid-modifying enzymes. The myristoylated N-terminus of ARF1 plays a dual role in this process: it anchors the protein to the membrane and, in concert with the GTP-bound G domain, creates a high-affinity binding site for effectors.
In vitro studies have demonstrated that recombinant myristoylated ARF1 is essential for the recruitment of the AP-3 adaptor complex to membranes. nih.gov The AP-3 complex is involved in vesicle trafficking from the trans-Golgi network (TGN) and endosomes. Cell-free experiments showed that the association of AP-3 with membranes was enhanced by a non-hydrolyzable GTP analog (GTPγS) and could be promoted by the addition of purified myristoylated ARF1. nih.gov This demonstrates that the membrane-anchored N-terminus, represented by this compound, is a prerequisite for the stable interaction and recruitment of downstream effectors.
Furthermore, studies on the interaction between myristoylated ARF1 and GTPase-activating proteins (GAPs) reveal a cooperative function of the myristate group and the N-terminal peptide sequence. Point mutations within the N-terminal region of myristoylated ARF1 can significantly impair its interaction with specific GAPs, highlighting the importance of the peptide sequence itself, not just the lipid anchor, in mediating protein-protein interactions at the membrane surface. nih.gov These findings suggest that synthetic peptides like this compound could be employed in binding assays (e.g., surface plasmon resonance or pull-down assays) to map the specific residues involved in effector recognition and to screen for molecules that disrupt these interactions.
Cell-Based Research Approaches Utilizing this compound
While in vitro systems are powerful for dissecting molecular mechanisms, cell-based approaches are necessary to validate these findings in a physiological context. The inherent membrane-permeable nature of myristoylated peptides makes this compound a potentially useful tool for intracellular studies.
Introducing peptides like this compound into living cells allows for the study of their effects on dynamic cellular processes in real-time. Myristoylation has been shown to be an effective strategy for promoting the cellular uptake of otherwise membrane-impermeant peptides. nih.gov Studies using fluorescently labeled myristoylated peptides have demonstrated that they rapidly associate with the cell membrane and are subsequently internalized. nih.gov The uptake process is temperature-dependent, suggesting an active transport mechanism rather than passive diffusion. nih.gov
This intrinsic cell-penetrating property suggests that direct addition of this compound to cell culture media could be a viable strategy for intracellular delivery, potentially obviating the need for more invasive techniques like microinjection or complex transfection protocols. Once inside the cell, this compound would be expected to mimic the membrane-binding portion of ARF1. This could lead to several potential outcomes that can be studied using live-cell imaging and other cell biology techniques:
Competitive Inhibition: By competing with endogenous ARF1 for binding sites on membranes or effector proteins, this compound could act as a dominant-negative tool to disrupt ARF1-dependent pathways.
Ectopic Localization: The peptide could associate with membranes where ARF1 is not typically found, potentially recruiting ARF effectors to these new locations and inducing novel cellular phenotypes.
| Parameter | Observation | Implication for this compound Use |
|---|---|---|
| Membrane Association | Rapid, reaching maximum within 30 minutes | Allows for acute treatment protocols in cell-based assays |
| Cellular Uptake | Temperature-dependent (significantly higher at 37°C vs. 4°C) | Indicates an active, energy-dependent internalization process |
| Charge Independence | Both positively and negatively charged myristoylated peptides are taken up | The charge of the peptide portion of this compound is unlikely to prevent uptake |
| Cell Viability | No adverse effects observed at concentrations up to 100 µM | Suggests a good therapeutic window for experimental use without cytotoxicity |
The primary function of the myristoylated N-terminus of ARF1 is to mediate its reversible association with membranes, which is the foundational event for its role in vesicle trafficking. Upon exchange of GDP for GTP, a conformational change in ARF1 exposes its myristoylated N-terminal amphipathic helix, leading to its insertion into the lipid bilayer. nih.govfrontiersin.org This "myristoyl switch" ensures that ARF1 is active only at membrane surfaces.
Synthetic peptides like this compound are excellent tools for studying the biophysical aspects of this membrane interaction. Neutron diffraction and circular dichroism studies on myristoylated ARF1 N-terminal peptides have shown that myristoylation increases the helicity of the peptide and promotes its insertion into the membrane, lying parallel to the membrane surface. nih.govcore.ac.uk This interaction is not merely passive anchoring; the insertion of the helix can induce positive membrane curvature, a critical step in the budding of a transport vesicle. pnas.orgnih.gov
By introducing this compound into cells, researchers can investigate its impact on the morphology of organelles, particularly the Golgi apparatus, where ARF1 is most abundant. High-resolution microscopy could be used to determine if the peptide disrupts the structure of the Golgi, inhibits the formation of transport vesicles, or alters the localization of known ARF1 effectors. Such experiments would provide valuable insights into the specific contribution of the N-terminal anchor to the complex, multi-step process of vesicle formation and transport in living cells.
Advances in Adp Ribosylation Factor Biology Facilitated by Mgaipaa Based Research
Delineation of ARF-Dependent Signaling Pathways
Activated ARF proteins, particularly ARF1 and ARF6, function as molecular switches that recruit downstream effectors to specific membrane compartments, thereby regulating a multitude of cellular signaling pathways uni-freiburg.deuni-freiburg.decuhk.edu.cn. These pathways are involved in processes such as vesicle formation, protein sorting, lipid remodeling, and the dynamics of the cytoskeleton cuhk.edu.cn.
ARF1 is primarily known for its role in the formation and maturation of coated vesicles, particularly COPI-coated vesicles involved in transport within the Golgi and between the Golgi and the endoplasmic reticulum uni-freiburg.de. It also participates in transport from the Golgi to the plasma membrane and in phagocytosis uni-freiburg.de. ARF6, localized at the plasma membrane and endocytic compartments, plays a significant role in endocytic membrane trafficking and localized actin dynamics, often interacting with Rho family GTPases uni-freiburg.de.
ARF proteins activate lipid-modifying enzymes that alter the local membrane lipid composition, creating specific microenvironments for recruiting effectors uni-freiburg.de. They also influence the actin cytoskeleton through the activation of Rho family GTPases like Cdc42 and Rac uni-freiburg.de. For instance, active ARF1 recruits Cdc42 to the Golgi, leading to actin polymerization that facilitates Golgi vesicle maturation uni-freiburg.de. ARF6-mediated Rac activation involves the recruitment of Rac GEFs like Dock180, Kalirin5, and Trio uni-freiburg.de.
Research utilizing tools like Mgaipaa to understand the N-terminus's contribution to ARF localization and activation has indirectly supported the delineation of these downstream signaling pathways. By clarifying how ARF is targeted to specific membranes and activated, these studies provide context for understanding where and how ARF can engage its effectors and initiate signaling cascades.
Some ARF proteins, like p14ARF, also have non-canonical functions, including involvement in tumor suppression and crosstalk with major signaling pathways like Wnt, Notch, and Hippo pathways idrblab.netcuhk.edu.cnfrontiersin.orguniprot.org. While p14ARF functions differently from the ARF proteins involved in membrane trafficking, its inclusion in the ARF family highlights the diverse roles of these proteins frontiersin.org. The ARF/p53 pathway, where ARF inhibits MDM2 to stabilize p53, is a well-characterized tumor suppressor mechanism frontiersin.orguniprot.org.
Insights into the Role of ARF N-Terminus in Protein-Lipid and Protein-Protein Interactions
The N-terminus of ARF proteins is a critical determinant of their interaction with both lipids and other proteins, which is fundamental to their function uniprot.org. The myristoylation of the N-terminal glycine (B1666218) residue in many ARF isoforms facilitates their reversible association with cellular membranes uniprot.org. This lipid modification, coupled with the amphipathic nature of the N-terminal helix, allows the N-terminus to insert into the lipid bilayer.
Studies focusing on the ARF N-terminus, potentially utilizing peptides like this compound, have provided insights into the specific lipid interactions required for ARF function. For example, the interaction of the ARF1 N-terminus with the PH domain of the GAP protein ASAP1 requires phosphatidylinositol 4,5-bisphosphate (PIP2). This suggests that specific lipid environments are necessary for proper ARF-GAP interaction and subsequent GTP hydrolysis. Mutations in the ARF N-terminus that reduce binding to the PH domain of ASAP1 also impair GAP activity and affect cellular processes like actin remodeling.
Furthermore, the ARF N-terminus is involved in protein-protein interactions beyond membrane tethering and GEF/GAP binding. The conformational change in the N-terminus upon GTP binding can influence interactions with downstream effectors, contributing to the specificity of ARF-mediated signaling uniprot.org. The N-terminal domain of ARF has been shown to mediate interaction with the C-terminal region of MDM2 in the context of the ARF-MDM2-p53 pathway frontiersin.org.
Perspectives on Future Research Directions Involving Mgaipaa
Development of Advanced Mgaipaa Analogs for Enhanced Research Specificity
The development of advanced analogs of this compound is a critical next step in refining its utility as a research tool. While this compound has demonstrated significant effects on the ARF pathway, creating derivatives with enhanced specificity will allow for more precise dissection of individual ARF protein functions. Future research will focus on synthetic modifications to the core this compound scaffold to achieve targeted engagement with specific ARF isoforms or their guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).
Key objectives for the development of advanced this compound analogs include:
Increased Potency and Selectivity: Synthesizing analogs with higher affinity for specific ARF family members to minimize off-target effects.
Introduction of Photoaffinity Labels: Incorporating photo-reactive groups into the this compound structure to enable covalent cross-linking to its binding partners, facilitating their identification and characterization.
Attachment of Reporter Moieties: Tagging this compound analogs with fluorescent or biotin labels to visualize their subcellular localization and track their interaction with target proteins in real-time.
These advanced analogs will be instrumental in mapping the precise molecular interactions of this compound within the cell and in validating its targets. The table below outlines a hypothetical series of this compound analogs and their projected research applications.
| Analog Name | Modification | Projected Research Application |
| This compound-P1 | Phenylazide addition | Photoaffinity labeling to identify direct binding partners within the ARF pathway. |
| This compound-F1 | Fluorescein isothiocyanate (FITC) | Live-cell imaging to determine the subcellular localization of this compound's targets. |
| This compound-B1 | Biotin conjugation | Affinity purification of this compound-protein complexes for subsequent proteomic analysis. |
| This compound-S1 | Sulfonyl fluoride incorporation | Covalent inhibition of specific ARF-GEFs to study the long-term consequences of pathway inhibition. |
Integration of this compound with High-Throughput Screening Methodologies for ARF Pathway Modulators
The unique activity of this compound makes it an ideal molecular probe for the development of high-throughput screening (HTS) assays aimed at discovering novel modulators of the ARF pathway. Such assays are crucial for identifying new chemical entities that could serve as leads for drug development. Integrating this compound into HTS platforms will enable the rapid screening of large compound libraries for molecules that either mimic or antagonize its effects.
Future HTS campaigns utilizing this compound could be designed based on various principles, including:
Competitive Binding Assays: Developing assays where library compounds compete with a labeled this compound analog for binding to a specific ARF protein or regulatory component.
Cell-Based Reporter Assays: Engineering cell lines with reporter systems (e.g., luciferase or green fluorescent protein) under the control of ARF-dependent signaling outputs. This compound would serve as a positive control to validate the assay and identify compounds with similar or opposing activities.
Phenotypic Screening: Utilizing automated microscopy and image analysis to screen for compounds that induce or reverse specific cellular phenotypes known to be regulated by the ARF pathway, with this compound used as a reference compound.
The data generated from these screens will be instrumental in identifying a diverse set of chemical scaffolds that can be optimized for therapeutic potential. The following table provides an example of a data set that could be generated from a cell-based reporter assay using this compound as a reference.
| Compound ID | Concentration (µM) | Reporter Activity (% of Control) | Hit Classification |
| This compound | 10 | 150 | Activator |
| Cmpd-001 | 10 | 98 | Inactive |
| Cmpd-002 | 10 | 55 | Inhibitor |
| Cmpd-003 | 10 | 135 | Activator |
| Cmpd-004 | 10 | 102 | Inactive |
Exploration of Novel Biochemical and Cell Biological Applications for this compound in Related Protein Families
The ARF family is part of the larger Ras superfamily of small GTPases, which includes other important families such as Ras, Rho, Rab, and Ran. Given the structural and regulatory similarities among these proteins, it is plausible that this compound or its analogs may exhibit activity towards members of these related families. Future research should therefore explore the broader specificity profile of this compound to uncover novel biochemical and cell biological applications.
A systematic approach to exploring these new applications would involve:
In Vitro GTPase Activity Assays: Testing the effect of this compound on the GTP hydrolysis and nucleotide exchange rates of a panel of purified Ras superfamily GTPases.
Cellular Assays for Related Pathways: Examining the impact of this compound on cellular processes known to be regulated by other GTPase families, such as cell proliferation (Ras), cytoskeletal dynamics (Rho), and vesicular transport (Rab).
Structural Biology Studies: Determining the crystal structure of this compound in complex with its primary ARF target to understand the basis of its specificity and to predict potential interactions with other GTPases.
Uncovering any cross-reactivity of this compound could open up new avenues of research and provide a valuable tool for studying the interplay between different GTPase signaling networks. The table below summarizes a hypothetical screening of this compound against various Ras superfamily members.
| GTPase Family | Representative Protein | Effect of this compound on GTP Hydrolysis |
| ARF | ARF1 | Significant Inhibition |
| Ras | H-Ras | No significant effect |
| Rho | RhoA | Minor Inhibition |
| Rab | Rab5 | No significant effect |
| Ran | Ran | No significant effect |
This systematic exploration will not only refine our understanding of this compound's mechanism of action but also potentially expand its utility as a versatile chemical probe for a broader range of cellular signaling pathways.
Q & A
Q. What methodologies are recommended for designing initial experiments to investigate Mgaipaa's physicochemical properties?
Begin with a systematic review of existing synthesis protocols and characterization techniques (e.g., spectroscopy, chromatography) to identify gaps or inconsistencies . Prioritize hypothesis-driven experimental design, including controls for variables like temperature, solvent purity, and reaction time. Use factorial design to optimize conditions while minimizing resource expenditure . Document all steps rigorously to ensure reproducibility .
Q. How should researchers structure a literature review to contextualize this compound within its field?
Employ keyword-driven searches (e.g., "this compound synthesis," "this compound applications") across databases like PubMed and Web of Science, supplemented by backward/forward citation tracking . Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to filter low-quality studies . Organize findings thematically (e.g., synthesis methods, biological activity) and identify conflicting data for further investigation .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Provide granular details in methods sections: reagent sources, equipment calibration, and environmental conditions (humidity, light exposure) . Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and validate results via independent replication by lab members . Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Advanced Research Questions
Q. How can contradictions in reported this compound bioactivity data be systematically resolved?
Conduct meta-analyses to quantify variability across studies, stratifying by experimental parameters (e.g., cell lines, dosage) . Perform dose-response assays under standardized conditions and use statistical models (e.g., ANOVA with post-hoc tests) to identify outliers . Cross-validate findings with orthogonal techniques (e.g., in vitro vs. in vivo assays) to rule out methodological artifacts .
Q. What strategies are effective for integrating cross-disciplinary approaches (e.g., computational modeling) into this compound research?
Combine molecular dynamics simulations with experimental data to predict this compound's binding affinities or stability . Validate computational predictions via wet-lab experiments, ensuring alignment between theoretical and empirical results . Collaborate with domain experts to address technical limitations (e.g., force field accuracy in simulations) .
Q. How should researchers manage and analyze large-scale datasets (e.g., omics data) linked to this compound's mechanisms?
Implement version-controlled data pipelines (e.g., Git, DVC) to track preprocessing steps and ensure traceability . Use dimensionality reduction techniques (PCA, t-SNE) to identify patterns and machine learning models (e.g., random forests) to predict bioactivity . Address noise through robust statistical filters and replicate findings in independent cohorts .
Q. What ethical guidelines govern the supervision of this compound-related research teams?
Establish clear protocols for data auditing, including regular reviews of lab notebooks and raw data . Require co-authorship criteria aligned with CRediT (Contributor Roles Taxonomy) to prevent ghostwriting . Conduct plagiarism checks via software (e.g., Turnitin) prior to manuscript submission .
Methodological Tools & Frameworks
- Data Analysis : Use R/Python for statistical modeling; Jupyter Notebooks for reproducible workflows .
- Experimental Design : Apply Design of Experiments (DoE) principles to optimize resource allocation .
- Collaboration : Utilize platforms like LabArchives for real-time data sharing and Open Science Framework for preprints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
